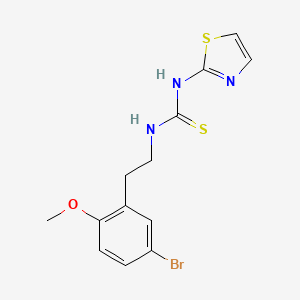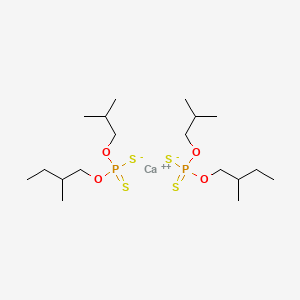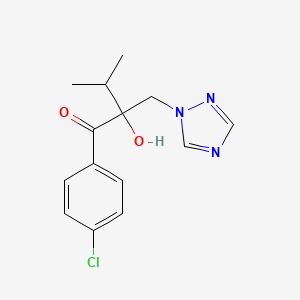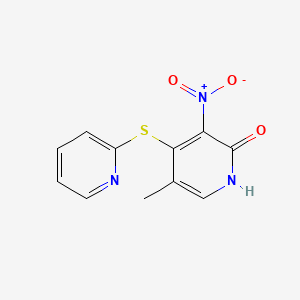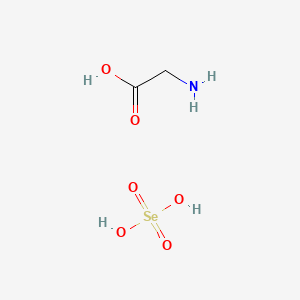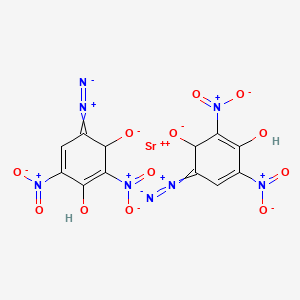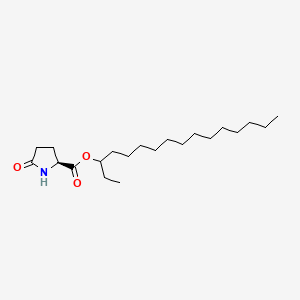
Dichlorprop-sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorprop-sodium is a synthetic herbicide used for post-emergence control of annual and perennial broad-leaved weeds and some brush species. It is a selective, systemic herbicide that is absorbed through the leaves and translocates to the roots, causing stem and leaf malformations leading to the death of the plant . The compound is commonly used in cereals, including wheat and barley, as well as in non-crop situations such as right-of-way, commercial, and industrial sites .
Vorbereitungsmethoden
Dichlorprop-sodium can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with sodium hydroxide to produce this compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Dichlorprop-sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but often include various chlorinated and hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Dichlorprop-sodium has a wide range of scientific research applications:
Wirkmechanismus
Dichlorprop-sodium acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth and eventually leads to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes, causing abnormal cell division and growth . This results in malformations of stems and leaves, ultimately leading to plant death .
Vergleich Mit ähnlichen Verbindungen
Dichlorprop-sodium is similar in structure and function to other chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop. These compounds share a common mechanism of action as synthetic auxins and are used for similar purposes in weed control . this compound is unique in its specific activity and selectivity for certain weed species .
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
- Dicamba
This compound’s unique properties and effectiveness make it a valuable tool in agricultural and environmental management.
Eigenschaften
CAS-Nummer |
84731-65-7 |
|---|---|
Molekularformel |
C9H7Cl2NaO3 |
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
sodium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
XWAFIZUTHLRWBE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


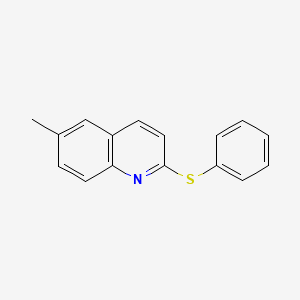
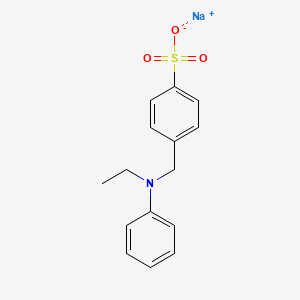
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
